molecular formula C15H11IO3 B1302349 3,4-(Ethylenedioxy)-2'-iodobenzophenone CAS No. 727421-75-2

3,4-(Ethylenedioxy)-2'-iodobenzophenone

Cat. No.: B1302349
CAS No.: 727421-75-2
M. Wt: 366.15 g/mol
InChI Key: RUMSQQQAZXXPJT-UHFFFAOYSA-N
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Description

3,4-(Ethylenedioxy)-2’-iodobenzophenone is an organic compound that features a benzophenone core substituted with an ethylenedioxy group at the 3,4-positions and an iodine atom at the 2’-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-(Ethylenedioxy)-2’-iodobenzophenone typically involves the iodination of a benzophenone derivative followed by the introduction of the ethylenedioxy group. One common method includes:

    Iodination: The benzophenone derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 2’-position.

    Ethylenedioxy Group Introduction: The iodinated benzophenone is then reacted with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form the ethylenedioxy group at the 3,4-positions.

Industrial Production Methods: Industrial production of 3,4-(Ethylenedioxy)-2’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,4-(Ethylenedioxy)-2’-iodobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, or organometallic reagents can be employed.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-(Ethylenedioxy)-2’-iodobenzophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Comparison with Similar Compounds

    3,4-(Ethylenedioxy)thiophene: A compound with similar ethylenedioxy substitution but with a thiophene core.

    3,4-(Ethylenedioxy)benzaldehyde: Similar structure but with an aldehyde group instead of a ketone.

    2-Iodobenzophenone: Lacks the ethylenedioxy group but has the iodine substitution.

Uniqueness: 3,4-(Ethylenedioxy)-2’-iodobenzophenone is unique due to the combination of the ethylenedioxy group and the iodine atom, which imparts distinct electronic and steric properties

Biological Activity

3,4-(Ethylenedioxy)-2'-iodobenzophenone is a synthetic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound features an ethylenedioxy group and an iodine atom attached to a benzophenone structure, which influences its chemical reactivity and biological interactions. The molecular formula is C15_{15}H12_{12}IO3_{3}, and its synthesis typically involves iodination followed by the introduction of the ethylenedioxy group through reactions with ethylene glycol under acidic conditions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including proteins and enzymes. The compound may exert its effects through:

  • Binding Interactions : It can bind to specific sites on proteins or enzymes, potentially inhibiting or enhancing their functions.
  • Biochemical Pathway Modulation : By affecting pathways involved in the synthesis or degradation of biomolecules, it can alter cellular processes.
  • Pharmacokinetics : The compound's absorption, distribution, metabolism, and excretion (ADME) properties influence its bioavailability and therapeutic potential.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Antiviral Properties : Preliminary studies suggest potential antiviral activity against certain viruses, possibly through inhibition of viral replication mechanisms.
  • Antioxidant Activity : The compound may demonstrate antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development .

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in different biological contexts:

  • Antiviral Studies :
    • A study focused on the interaction of metal complexes with viral proteins indicated that similar compounds could inhibit SARS-CoV-2 main protease activity. While specific data on this compound was not detailed, its structural analogs showed promising results in binding affinity studies .
  • Enzyme Interaction Studies :
    • Research investigating enzyme mechanisms highlighted the potential use of this compound as a probe for studying enzyme kinetics and pathways. The compound's ability to modify enzyme activity could provide insights into metabolic regulation.
  • Toxicity Assessments :
    • Toxicological evaluations are crucial for determining the safety profile of this compound. Studies have indicated that while some derivatives exhibit low toxicity, comprehensive assessments are necessary to establish safe dosage levels for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3,4-(Ethylenedioxy)thiopheneEthylenedioxy group with thiophene coreAntioxidant properties
3,4-(Ethylenedioxy)benzaldehydeEthylenedioxy group with aldehydePotential enzyme inhibition
2-IodobenzophenoneIodine substitution without ethylenedioxyAntimicrobial activity

This table illustrates how variations in structure can lead to differences in biological activity.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMSQQQAZXXPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364069
Record name 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727421-75-2
Record name 3,4-(ETHYLENEDIOXY)-2'-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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